

Nvs-malt1: A Technical Guide to a Novel Allosteric Inhibitor of MALT1

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Compound of Interest

Compound Name: Nvs-malt1

Cat. No.: B10819840

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Abstract

Nvs-malt1 is a potent and selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, MALT1's paracaspase activity is crucial for NF- κ B activation and lymphocyte signaling. Dysregulation of MALT1 activity is implicated in various lymphoproliferative disorders and autoimmune diseases, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of **Nvs-malt1**. Detailed experimental protocols for the characterization of **Nvs-malt1** and its effects on cellular signaling pathways are also presented.

Chemical Structure and Physicochemical Properties

Nvs-malt1 is a small molecule inhibitor with the following chemical properties:

Property	Value
Molecular Formula	C ₂₄ H ₂₇ ClF ₃ N ₅ O ₄ S
Molecular Weight	574.02 g/mol
CAS Number	2772439-62-8
Appearance	Crystalline solid
Solubility	Soluble in DMSO

Chemical Structure:

Note: The exact chemical structure of **Nvs-malt1** is proprietary. The provided information is based on publicly available data.

Mechanism of Action: Allosteric Inhibition of MALT1

Nvs-malt1 functions as a non-competitive, allosteric inhibitor of the MALT1 paracaspase.

Unlike orthosteric inhibitors that bind to the active site, **Nvs-malt1** binds to a distinct site on the MALT1 protein. This binding event induces a conformational change in the protein, rendering the active site inaccessible to its substrates and thereby inhibiting its proteolytic activity. This allosteric mechanism can offer advantages in terms of selectivity and potential for overcoming resistance mechanisms associated with active site mutations.

Biological Activity and Quantitative Data

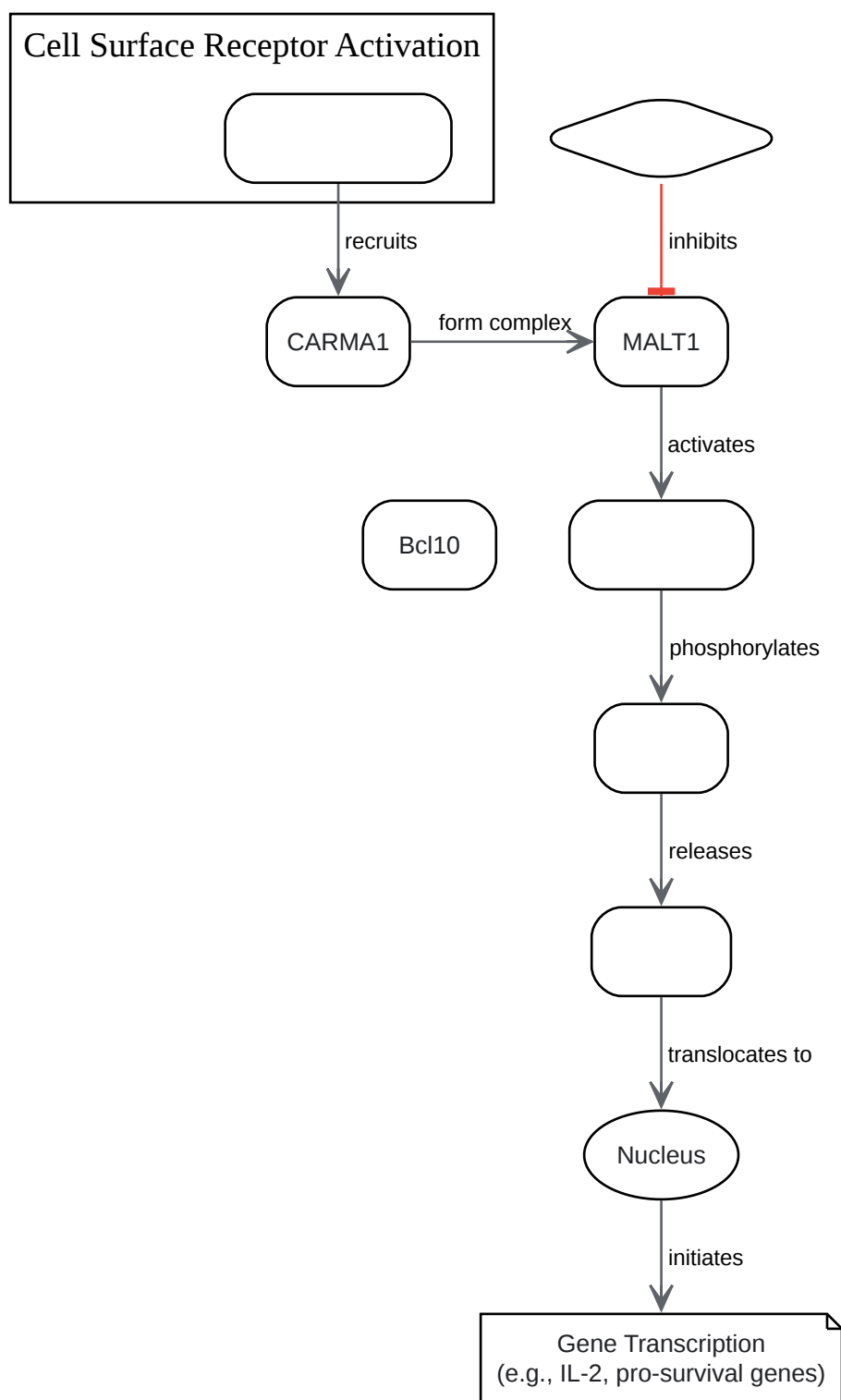
The inhibitory activity of **Nvs-malt1** has been characterized in various biochemical and cell-based assays.

Assay Type	Cell Line / System	Endpoint	IC ₅₀ (nM)
Biochemical MALT1 Protease Assay	Recombinant MALT1	Substrate Cleavage	Data not available
T-Cell Activation Assay	Jurkat T-cells	IL-2 Production	Data not available
ABC-DLBCL Cell Viability Assay	TMD8	Cell Proliferation	Data not available
NF-κB Reporter Assay	HEK293T	Luciferase Activity	Data not available
RelB Cleavage Assay	ABC-DLBCL cell lines	RelB Cleavage	Data not available

Note: Specific IC₅₀ values for **Nvs-malt1** are not publicly available at this time. The table illustrates the types of assays used to characterize MALT1 inhibitors.

Signaling Pathways

MALT1 is a critical downstream effector of antigen receptor and other receptor-mediated signaling pathways that converge on the activation of the NF-κB transcription factor. By inhibiting MALT1, **Nvs-malt1** effectively blocks this signaling cascade.



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Caption: MALT1 Signaling Pathway and Inhibition by **Nvs-malt1**.

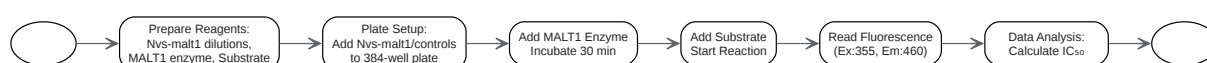
Experimental Protocols

Biochemical MALT1 Protease Activity Assay

Objective: To determine the in vitro inhibitory activity of **Nvs-malt1** on recombinant MALT1 protease.

Methodology:

- Reagents: Recombinant human MALT1 protein, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20), **Nvs-malt1**, and a positive control inhibitor.
- Procedure: a. Prepare a serial dilution of **Nvs-malt1** in DMSO. b. In a 384-well plate, add 2 μ L of the diluted **Nvs-malt1** or control to each well. c. Add 18 μ L of MALT1 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 20 μ L of the MALT1 substrate solution. e. Monitor the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 60 minutes using a plate reader.
- Data Analysis: Calculate the initial reaction rates and determine the IC_{50} value of **Nvs-malt1** by fitting the dose-response curve to a four-parameter logistic equation.



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Caption: Workflow for the Biochemical MALT1 Protease Assay.

Cellular NF- κ B Reporter Assay

Objective: To assess the inhibitory effect of **Nvs-malt1** on NF- κ B signaling in a cellular context.

Methodology:

- Reagents: HEK293T cells, NF- κ B luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), transfection reagent, cell culture medium, **Nvs-malt1**, and a stimulant (e.g., PMA and ionomycin).
- Procedure: a. Co-transfect HEK293T cells with the NF- κ B luciferase and Renilla luciferase plasmids. b. After 24 hours, seed the transfected cells into a 96-well plate. c. Treat the cells with a serial dilution of **Nvs-malt1** for 1 hour. d. Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 μ M) for 6 hours. e. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ value of **Nvs-malt1** by plotting the normalized luciferase activity against the inhibitor concentration.

Western Blot Analysis of MALT1 Substrate Cleavage

Objective: To visualize the inhibition of MALT1-mediated substrate cleavage by **Nvs-malt1** in cells.

Methodology:

- Reagents: A suitable cell line with constitutive MALT1 activity (e.g., TMD8) or a cell line that can be stimulated to activate MALT1 (e.g., Jurkat), cell lysis buffer, primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading control (e.g., β -actin), and HRP-conjugated secondary antibodies.
- Procedure: a. Culture the chosen cell line and treat with various concentrations of **Nvs-malt1** for a specified time (e.g., 24 hours). If necessary, stimulate the cells to activate MALT1. b. Harvest and lyse the cells. c. Determine the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and probe with the primary antibodies overnight. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities of the cleaved and full-length substrates and normalize to the loading control.

Conclusion

Nvs-malt1 is a valuable research tool for investigating the biological roles of MALT1 and for exploring the therapeutic potential of MALT1 inhibition. Its allosteric mechanism of action provides a differentiated approach to targeting this key enzyme in lymphocyte signaling. The experimental protocols outlined in this guide provide a framework for the further characterization of **Nvs-malt1** and other MALT1 inhibitors. Further studies are warranted to fully elucidate the preclinical and potential clinical utility of this compound.

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